molecular formula C11H11Br B114370 2,5,8-Undecatriyne, 1-bromo- CAS No. 34498-25-4

2,5,8-Undecatriyne, 1-bromo-

Cat. No. B114370
CAS RN: 34498-25-4
M. Wt: 223.11 g/mol
InChI Key: FOYLPBHZZAPGGM-UHFFFAOYSA-N
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Description

“2,5,8-Undecatriyne, 1-bromo-” is a biochemical compound with the molecular formula C11H11Br and a molecular weight of 223.11 .

Scientific Research Applications

Synthetic Building Blocks for Drug Discovery

1,9-Diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems were synthesized using ring-closing metathesis (RCM) as a crucial step, highlighting the application of 1-bromo-2,5,8-undecatriyne derivatives in constructing complex molecular architectures for potential drug discovery applications. These novel spiro scaffolds, inspired by natural products like histrionicotoxins, offer versatile building blocks for generating lead generation libraries through amide formation or reductive amination processes (Jenkins et al., 2009).

Advanced Organic Synthesis Techniques

The development of efficient, high-yield routes to functionalized 1,2-bis(trimethylsilyl)benzenes from 1,2-bis(trimethylsilyl)acetylene highlights the importance of 1-bromo-2,5,8-undecatriyne derivatives in synthesizing benzyne precursors, Lewis acid catalysts, and certain luminophores. This synthesis utilizes cobalt-catalyzed Diels-Alder cycloadditions and iridium-mediated C-H activation, demonstrating the compound's utility in advanced organic synthesis and functional material development (Reus et al., 2012).

Heterocyclic Chemistry Applications

The regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and 5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one demonstrates the strategic use of bromine derivatives for synthesizing heterocyclic compounds. This process yields 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones, showcasing the reagent's role in creating complex heterocyclic structures which could be pivotal for developing new pharmaceuticals and materials (Martins, 2002).

Environmental and Industrial Applications

The study on the fire suppression efficiencies of bromoalkene/nitrogen gas mixtures illustrates an environmental application of brominated compounds. It was found that the addition of 1-bromo-1-propene to nitrogen can significantly enhance the suppression effectiveness of the inert gas, proposing a novel approach for fire protection technologies (Zou et al., 2001).

properties

IUPAC Name

1-bromoundeca-2,5,8-triyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2,5,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYLPBHZZAPGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC#CCC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451757
Record name 2,5,8-Undecatriyne, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8-Undecatriyne, 1-bromo-

CAS RN

34498-25-4
Record name 2,5,8-Undecatriyne, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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